6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

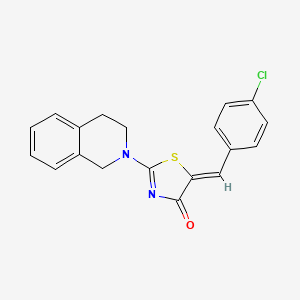

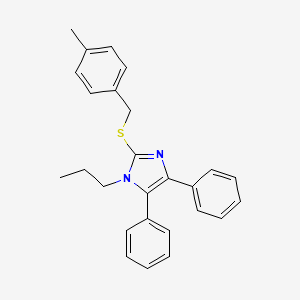

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a chemical compound with the molecular formula C10H13N3O2S . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C10H13N3O2S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and one carbonyl group. The two rings are connected by an ethyl group, and there is a sulfanyl group attached to the pyrimidinone ring .Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of new heterocyclic compounds incorporating the pyrimidine nucleus due to its wide spectrum of biological activities. For instance, the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives under both conventional and heterogeneous conditions has been reported. These derivatives are noted for their efficiency and excellent yields, highlighting their potential in various scientific applications (Bassyouni & Fathalla, 2013).

Biological Activity

Several studies have synthesized compounds to explore their potential biological activities. For example, new 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines and their transformations have been investigated, with some derivatives showing promising biological activities. This includes oxidation to sulfoxides and amination, indicating the chemical versatility and potential application in biological studies (Arutyunyan, 2013).

Antimicrobial and Antitumor Activity

Compounds derived from or related to "6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one" have been evaluated for their antimicrobial and antitumor activities. For instance, the synthesis of novel sulfanyl pyrimidin-4(3H)-ones and their derivatives under various conditions resulted in compounds with a wide range of antimicrobial activities. Additionally, certain derivatives have shown significant antitumor activities against various cancer cell lines, underscoring their potential as therapeutic agents (Attia et al., 2014).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one' involves the reaction of 2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one with sodium hydrosulfide in the presence of a base to yield the desired product.", "Starting Materials": [ "2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one", "Sodium hydrosulfide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add sodium hydrosulfide and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours).", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent (e.g. water, ethanol) and dry it under vacuum.", "Step 6: Purify the product by recrystallization or chromatography if necessary." ] } | |

CAS RN |

898421-24-4 |

Molecular Formula |

C10H13N3O2S |

Molecular Weight |

239.29 |

IUPAC Name |

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H13N3O2S/c14-9(13-5-1-2-6-13)7-16-8-3-4-11-10(15)12-8/h3-4H,1-2,5-7H2,(H,11,12,15) |

InChI Key |

DDNXIFWTFOGNPR-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)CSC2=CC=NC(=O)N2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride](/img/structure/B2626749.png)

![N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2626752.png)

![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2626753.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2626760.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2626761.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2626763.png)

![2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2626770.png)